molecular formula C₄H₉Cl₂O₃P B1141334 2-Chloroethyl (2-chloroethyl)phosphonate CAS No. 17378-30-2

2-Chloroethyl (2-chloroethyl)phosphonate

Cat. No. B1141334
CAS RN: 17378-30-2
M. Wt: 206.99
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-chloroethyl (2-chloroethyl)phosphonate has been reported as early as 1946 by Kabachnik and Rossiiskaya, and later detailed by Maynard and Swan in 1963, describing the formation of ethylene from this compound. The chemical fixation on the side position of 1,4-polyisoprene chains through weak chemical bonds to prepare new derivatives with prolonged activity was considered, showing the compound's adaptability in synthesis methods (de Wilde, 1971).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 2-chloroethyl (2-chloroethyl)phosphonate were not identified, the compound's structure facilitates its reaction and interaction within various applications, particularly in the enhancement of latex production through chemical modifications and grafting processes (Derouet, Cauret, & Brosse, 2003).

Chemical Reactions and Properties

2-Chloroethyl (2-chloroethyl)phosphonate undergoes disintegration under specific conditions, releasing ethylene along with chloride and phosphate ions. Its stability in aqueous solutions below pH 4 and its reactivity above this pH indicate its chemical properties are highly influenced by the environment. This reactivity plays a crucial role in its applications, particularly in promoting plant growth by ethylene release (Warner & Leopold, 1969).

Physical Properties Analysis

The decomposition of 2-chloroethylphosphonic acid in aqueous solution has been studied extensively, indicating that the rate of decomposition is influenced by temperature and pH, providing insight into its physical stability and behavior under various conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

Chemical Properties Analysis

The interaction of 2-chloroethylphosphonic acid with other compounds, such as secondary amines and phosphines, illustrates its chemical versatility and potential for forming biologically active compounds. This reactivity underpins many of its applications in stimulating plant growth and other areas (Gurevich & Tebby, 1995).

Scientific Research Applications

  • Agricultural Harvest Aid : Ethephon has been used as a chemical agent to assist in the mechanical harvesting of olives, resulting in fruit loosening but also causing leaf loss. This effect can be managed by including calcium salts, which helps reduce leaf loss (Martin, Lavee, & Sibbett, 1981).

  • Enhancing Crop Yields : It has been observed that post-anthesis application of ethephon can enhance the grain yield of crops like barley and wheat by altering grain-filling processes (Ma & Smith, 1992).

  • Improving Crop Value : Application of ethephon in early stages of growth significantly increased the yield and farm value of crops like pickling cucumber (Hogue & Heeney, 1974).

  • Vegetative Growth Control in Vineyards : Spraying grapevines with ethephon effectively arrested vegetative growth, reduced vine density, and enhanced fruit growth and maturation, without inhibiting fruit development (Shulman, Hirschfeld, & Lavee, 1980).

  • Enhancing Fruit Maturation and Quality : Ethephon application on apple trees hastened changes associated with maturation and ripening, improving color development, soluble solids, and reducing susceptibility to storage scald (Couey & Williams, 1973).

  • Promoting Flower Formation : Soil application of ethephon in cucumber promoted pistillate flower formation, significantly modifying growth and development (Cantliffe & Robinson, 1971).

  • Facilitating Mechanical Harvest of Fruits : Ethephon application on highbush blueberries reduced fruit removal force, facilitating mechanical harvest and improving shelf life (Howell et al., 1976).

  • Inducing Ripening in Mutant Fruits : Ethephon application on attached rin fruit of tomatoes induced ripening, characterized by lycopene development, fruit softening, and flavor enhancement (Mizrahi, Dostal, & Cherry, 1975).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure6. Appropriate exhaust ventilation should be provided at places where dust is formed6.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-Chloroethyl (2-chloroethyl)phosphonate from the web search results.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

2-chloroethoxy(2-chloroethyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFDAIUYHCRGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O3P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80778255
Record name 2-Chloroethyl (2-chloroethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80778255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl (2-chloroethyl)phosphonate

CAS RN

17378-30-2
Record name 2-Chloroethyl (2-chloroethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80778255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethoxy)(2-chloroethyl)phosphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
T Haumann, J Thumulla - Indoor Air, 2002 - drhaumann.de
Semi volatile organochemicals such as chlorinated organophosphorus and organotin compounds are detected in many indoor materials and residential house dust samples. …
Number of citations: 7 drhaumann.de
CL Yaws, ASY Leh - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the radius of gyration for organic compounds in tabular format. The tabulation is arranged by carbon number such as C, C2, and …
Number of citations: 2 www.sciencedirect.com
National Academies of Sciences, Engineering, and … - 2019 - books.google.com
In the 1970s, flame retardants began to be added to synthetic materials to meet strict flammability standards. Over the years, diverse flame retardants have been manufactured and used …
Number of citations: 20 books.google.com
SU SAMI ULLAH - 2011 - utpedia.utp.edu.my
Structural steel is an integral part of any construction such as bridges, buildings, ships, cars and off shore structures. The integrity of structural steel has pivotal role in safety of structures …
Number of citations: 1 utpedia.utp.edu.my
E Stefanis, L Constantinou… - Industrial & engineering …, 2004 - ACS Publications
A simple, yet quite accurate method for predicting properties of organic compounds of environmental and nutraceutical interest is presented. It is an extension of a previous successful …
Number of citations: 88 pubs.acs.org
M Bagheri, A Bakhtiari, M Jaberi - Chinese Journal of Chemical …, 2013 - Elsevier
Chemical stability and reactivity of organic pollutants is dependent to their formation enthalpies. The main objective of this study is to provide simple straightforward strategy for …
Number of citations: 2 www.sciencedirect.com
F Retardants, J Green - Handbook Of Fillers For Plastics, 1987 - books.google.com
Halogen and Phosphorus Containing Page 331 17 Halogen and Phosphorus Containing Flame Retardants Joseph Green FMC Corp. Princeton, New Jersey 1. Introduction 2. Trade …
Number of citations: 0 books.google.com
P Ai, NA Iakusheva, LE Shnaĭder - Gigiena i Sanitariia, 1984 - europepmc.org
[Toxicological and hygienic characteristics of methyl benzoate]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help …
Number of citations: 3 europepmc.org
VA Shal'nova, EF Oskerko… - Meditsina Truda i …, 1998 - europepmc.org
[Toxicological characteristics and bases of maximum allowable concentration of isosorbide-5-nitrate in the workplace air]. - Abstract - Europe PMC Sign in | Create an account https://…
Number of citations: 4 europepmc.org
L An, C Wang, M Li - CHEMICAL WORLD …, 1999 - CHEMICAL WORLD-SHANGHAI
Number of citations: 0

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